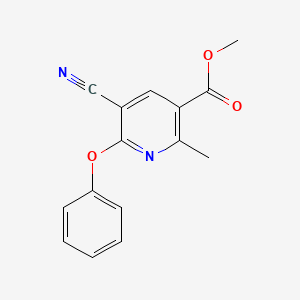

Methyl 5-cyano-2-methyl-6-phenoxynicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

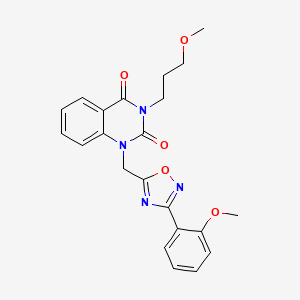

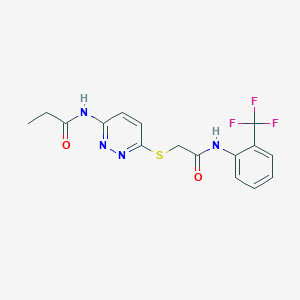

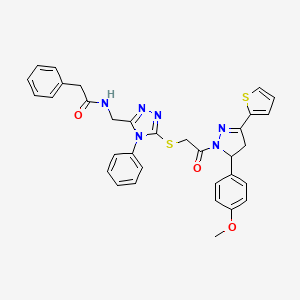

“Methyl 5-cyano-2-methyl-6-phenoxynicotinate” is a chemical compound with the molecular formula C15H12N2O3 . It is also known as “methyl 5-cyano-2-methyl-6-phenoxypyridine-3-carboxylate” and "3-Pyridinecarboxylic acid, 5-cyano-2-methyl-6-phenoxy-, methyl ester" .

Molecular Structure Analysis

The molecular structure of “Methyl 5-cyano-2-methyl-6-phenoxynicotinate” is defined by its molecular formula, C15H12N2O3 . This indicates that it contains 15 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact arrangement of these atoms in the molecule would be depicted in its structural formula, which is not provided in the search results.Physical And Chemical Properties Analysis

“Methyl 5-cyano-2-methyl-6-phenoxynicotinate” has a molecular weight of 268.27 . Other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Epigenetic Modifications and DNA Methylation

Conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine : Research demonstrates the importance of methylation mediation in mammalian genomes, where methylation patterns play a crucial regulatory role. Specifically, the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) by the TET1 protein highlights a pathway for dynamic DNA demethylation, which is critical for gene regulation and embryonic stem cell differentiation. This conversion process suggests applications in understanding epigenetic regulation and the development of therapeutic strategies targeting DNA methylation patterns (Tahiliani et al., 2009).

Quantitative Sequencing of 5-Methylcytosine and 5-Hydroxymethylcytosine : Advances in sequencing technology allow for the discrimination of epigenetically modified cytosine nucleotides, providing a detailed map of methylation and hydroxymethylation across the genome. This technology has applications in understanding the epigenetic landscape of embryonic stem cells and its role in gene expression regulation (Booth et al., 2012).

Organic Synthesis and Catalysis

Synthesis of Key Intermediates : Research into the synthesis of intermediates like "Methyl 5S-(benzoyloxy)-6-oxohexanoate" showcases methodologies for creating complex organic compounds that can serve as precursors for further chemical synthesis, including pharmaceuticals and agrochemicals. This example demonstrates the versatility and creativity required in organic synthesis to construct molecules of interest from simpler starting materials (Hayes & Wallace, 1990).

Catalysis and Chemical Reactions : Studies on the oxidation of biodiesel fuels blend surrogate provide insights into the chemical mechanisms and catalysis involved in biofuel production. Understanding the oxidative behavior of unsaturated esters is critical for improving biodiesel combustion properties and environmental impact (Herbinet et al., 2009).

Propriétés

IUPAC Name |

methyl 5-cyano-2-methyl-6-phenoxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-10-13(15(18)19-2)8-11(9-16)14(17-10)20-12-6-4-3-5-7-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQUEZCRIVKCFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC2=CC=CC=C2)C#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-cyano-2-methyl-6-phenoxynicotinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(4-Methoxyphenoxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2667624.png)

![3-chloro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2667630.png)

![Methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2667637.png)

![2-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2667639.png)